molecular formula C14H23NO4 B6192500 6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid CAS No. 2386441-80-9

6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid

Cat. No.: B6192500
CAS No.: 2386441-80-9
M. Wt: 269.34 g/mol
InChI Key: NKTUDUAICQEDTO-UHFFFAOYSA-N
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Description

6-{[(tert-butoxy)carbonyl]amino}bicyclo[411]octane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure

Preparation Methods

The synthesis of 6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the [4+2] cycloaddition of bicyclobutanes with dienol ethers, catalyzed by Lewis acids such as aluminium triflate . The reaction conditions often require precise control of temperature and pH to ensure the desired product yield. Industrial production methods may involve large-scale synthesis techniques, optimizing reaction conditions to maximize efficiency and purity.

Chemical Reactions Analysis

6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding diketones.

    Reduction: Reduction reactions can convert the compound into different functionalized derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid involves its interaction with molecular targets through its bicyclic structure. This interaction can influence various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid include:

The uniqueness of this compound lies in its specific bicyclic framework and the presence of the tert-butoxycarbonyl group, which imparts unique chemical properties and reactivity.

Properties

CAS No.

2386441-80-9

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.1]octane-1-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14-7-5-4-6-13(8-14,9-14)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

NKTUDUAICQEDTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCCC(C1)(C2)C(=O)O

Purity

0

Origin of Product

United States

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